4-(Trifluoromethyl)cyclohexanamine
Overview
Description
4-(Trifluoromethyl)cyclohexanamine is a chemical compound with the molecular formula C7H12F3N . It has an average mass of 167.172 Da and a mono-isotopic mass of 167.092178 Da .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process involves the hydrogenation of the corresponding trifluoromethylanilines using PtO2 as a catalyst in trifluoroacetic acid at room temperature under atmospheric pressure .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached to it .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 145.1±35.0 °C at 760 mmHg, and a vapor pressure of 4.9±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.2±3.0 kJ/mol and a flash point of 52.0±18.7 °C .Scientific Research Applications
Shale Inhibition in Drilling Industry
A study by Zhong et al. (2016) investigated the use of 4,4′-methylenebis-cyclohexanamine as a shale inhibitor in water-based drilling fluids. This compound showed effective inhibition of shale hydration and dispersion, performing better than the polyether diamine inhibitor. It provided reliable thermal stability up to 220°C, making it suitable for high-temperature wells. The compound functions through a combination of chemical inhibition and physical plugging, collapsing the hydrated clay structure and expelling water molecules, while making the clay surface more hydrophobic to prevent water imbibition (Zhong et al., 2016).
Development of Organosoluble Polyimides
Yang et al. (2004) synthesized aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups. These were used to create fluorinated polyimides with excellent solubility in various organic solvents and good mechanical properties. The polyimides showed high thermal stability, making them suitable for applications requiring materials that can withstand high temperatures (Yang et al., 2004).
Production of Transparent and Flexible Polyamide Films
Hou et al. (2012) synthesized new aliphatic diamine monomers containing cyclohexane and trifluoromethyl moieties. Semi-aromatic polyimides derived from these monomers exhibited high optical transparency and could be processed into colorless, flexible, and tough films. These materials have potential applications in areas where transparency and flexibility are essential, such as in advanced electronic or optical devices (Hou et al., 2012).
Application in Luminescence Studies
Wang and Li (2007) successfully synthesized monodispersed NaYF4 single-crystal nanorods, hexagonal nanoplates, and nanoparticles with different luminescence properties. These nanocrystals could be transparently dispersed in cyclohexane. Their unique luminescence properties make them suitable for biolabel applications and could have implications in medical imaging or targeted drug delivery (Wang & Li, 2007).
Development of Polyamides for Microelectronics
Li et al. (2009) synthesized a series of fluorinated polyamides with outstanding solubility and ability to form transparent films. These films exhibited low dielectric constants, low water absorption, and high transparency. These properties make them competitive for advanced microelectronic applications, such as in the production of insulating layers or components in microelectronic devices (Li et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWLMWEQURJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974205, DTXSID201274050 | |
Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-70-6, 1073266-02-0, 1073266-01-9 | |
Record name | 4-(Trifluoromethyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58665-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(Trifluoromethyl)cyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-(Trifluoromethyl)cyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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